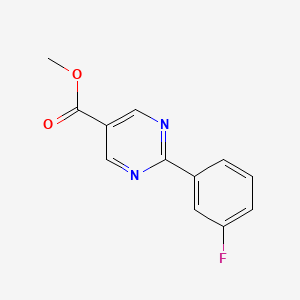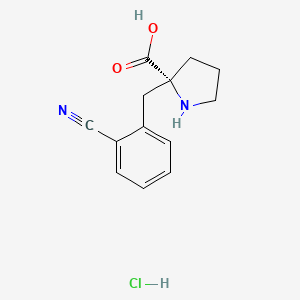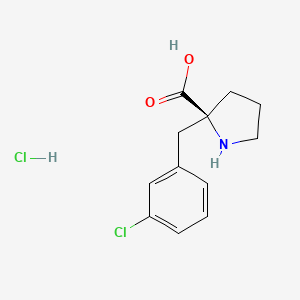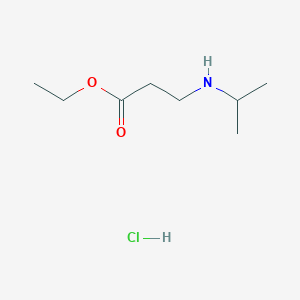
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride (2MPN) is a chemical compound with a wide range of applications. It is a crystalline solid with a melting point of 200-203°C, and is commonly used in the synthesis of pharmaceuticals and other drugs, as well as in laboratory experiments and research. 2MPN is a versatile compound, with both biochemical and physiological effects that make it a useful tool for scientists and researchers.
Mécanisme D'action
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% acts as an inhibitor of certain biochemical processes, such as the synthesis of proteins and other macromolecules. It works by binding to certain enzymes and preventing them from catalyzing the reaction. This inhibition of biochemical processes can be used to study the effects of various compounds on biochemical processes.
Biochemical and Physiological Effects
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the synthesis of proteins and other macromolecules, as well as on the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the synthesis of certain hormones and neurotransmitters. Additionally, 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is a versatile compound with a wide range of applications in laboratory experiments and research. It is relatively easy to synthesize and can be used to study the effects of various compounds on biochemical and physiological processes. However, it is important to note that 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be toxic in high doses and should be handled with caution.
Orientations Futures
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of more efficient laboratory experiments and research. Additionally, it could be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of various compounds on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Méthodes De Synthèse
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be synthesized using a variety of methods, including the reaction of piperazine with naphthalene-2-sulfonyl chloride in the presence of anhydrous aluminum chloride. This method is often used for the synthesis of 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% in laboratories and research centers. The reaction takes place in aqueous solution, and the product can be isolated by filtration or crystallization.
Applications De Recherche Scientifique
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other drugs. It is also used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be used to study the effects of drugs on the body, as well as to study the effects of various compounds on biochemical processes.
Propriétés
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18;;/h2-7,17H,8-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOSVHNDTUDQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














